molecular formula C10H11FN2O B3030448 1-(3-Fluorophenyl)piperazin-2-one CAS No. 907972-57-0

1-(3-Fluorophenyl)piperazin-2-one

Cat. No. B3030448
CAS RN: 907972-57-0
M. Wt: 194.21
InChI Key: ZJDYAQQZZRVJQS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)piperazin-2-one, also known as 3-F-PP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(3-Fluorophenyl)piperazin-2-one is not fully understood. However, it has been suggested that the compound acts as a serotonin and dopamine receptor antagonist. It has also been shown to modulate the activity of the glutamate system, which plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)piperazin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and cognition. It has also been shown to modulate the activity of the glutamate system, which is involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Fluorophenyl)piperazin-2-one in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. It also exhibits a favorable pharmacokinetic profile, which makes it an attractive candidate for drug development. However, the compound has some limitations, including its potential for toxicity and side effects.

Future Directions

There are several future directions for research on 1-(3-Fluorophenyl)piperazin-2-one. One area of interest is the development of more potent and selective compounds that target specific serotonin and dopamine receptors. Another area of interest is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the exact mechanism of action of the compound and its potential for toxicity and side effects.
Conclusion:
In conclusion, 1-(3-Fluorophenyl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. The compound has been shown to modulate the activity of the glutamate system and increase the levels of neurotransmitters such as serotonin and dopamine in the brain. While the compound has some limitations, it remains an attractive candidate for drug development, and further research is needed to fully understand its potential applications in the field of medicine.

Scientific Research Applications

1-(3-Fluorophenyl)piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-fluorophenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDYAQQZZRVJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678917
Record name 1-(3-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)piperazin-2-one

CAS RN

907972-57-0
Record name 1-(3-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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